4-Chloromethyl-2-phenyl-oxazole (CAS 30494-97-4) is a bench-stable, electrophilic heterocyclic building block utilized primarily as an alkylating agent in pharmaceutical synthesis [1]. Featuring a chloromethyl group at the 4-position of a 2-phenyloxazole core, it is the standard precursor for installing the 2-phenyloxazol-4-ylmethyl pharmacophore into complex molecules, including PPAR agonists and DPP-IV inhibitors[2]. For industrial and laboratory buyers, its primary value lies in its reliable SN2 reactivity profile, offering a highly atom-economical alternative to alcohol-based precursors while maintaining superior shelf stability compared to more reactive halide analogs.
Substituting 4-chloromethyl-2-phenyl-oxazole with its 4-hydroxymethyl analog forces workflows to rely on Mitsunobu activation, which generates stoichiometric triphenylphosphine oxide waste and drastically increases purification costs[1]. Conversely, attempting to accelerate reaction kinetics by substituting with 4-bromomethyl-2-phenyl-oxazole introduces severe handling liabilities, as benzylic-type bromides are highly susceptible to hydrolytic degradation during standard storage, leading to batch-to-batch yield inconsistencies [2]. Furthermore, utilizing 5-substituted analogs (e.g., 4-chloromethyl-5-methyl-2-phenyl-oxazole) introduces steric hindrance at the electrophilic site, severely depressing alkylation yields when coupling with the bulky secondary amines or complex phenols typical of advanced API synthesis.
For the installation of the 2-phenyloxazol-4-ylmethyl ether linkage, 4-chloromethyl-2-phenyl-oxazole allows for direct O-alkylation using mild bases (e.g., K2CO3 in DMF), routinely achieving >70% isolated yields [1]. In contrast, utilizing the 4-hydroxymethyl-2-phenyl-oxazole baseline necessitates Mitsunobu coupling conditions. This alternative route not only caps typical yields at 50-60% but also generates stoichiometric amounts of triphenylphosphine oxide and hydrazine dicarboxylate byproducts [2]. The chloromethyl compound eliminates these high-molecular-weight organic wastes, significantly improving the Process Mass Intensity (PMI) and simplifying chromatographic purification.
| Evidence Dimension | Alkylation Yield and Byproduct Generation |
| Target Compound Data | >70% yield with easily removed inorganic salt byproducts |
| Comparator Or Baseline | 4-hydroxymethyl-2-phenyl-oxazole (50-60% yield, stoichiometric organic waste) |
| Quantified Difference | 10-20% higher isolated yield with zero triphenylphosphine oxide waste |
| Conditions | O-alkylation of phenols in DMF with K2CO3 vs. Mitsunobu conditions (DEAD/PPh3) |
Eliminating Mitsunobu reagents drastically reduces purification costs and improves process mass intensity for pharmaceutical scale-up.
In procurement, the choice of halide leaving group dictates both shelf life and reaction reproducibility. While 4-bromomethyl-2-phenyl-oxazole offers higher intrinsic electrophilicity, benzylic-type bromides are notoriously prone to rapid hydrolytic degradation and require strict cold, anhydrous storage [1]. 4-Chloromethyl-2-phenyl-oxazole provides the optimal procurement balance: it maintains >97% purity under standard 2-8°C storage while still delivering complete SN2 conversion in 3-8 hours at 60-90°C . This stability prevents the yield drop-offs commonly associated with degraded bromomethyl batches during scale-up.
| Evidence Dimension | Storage Stability and Handling |
| Target Compound Data | >97% purity maintained under standard refrigeration (2-8°C) |
| Comparator Or Baseline | 4-Bromomethyl-2-phenyl-oxazole (Prone to rapid hydrolysis and requires strict anhydrous/dark storage) |
| Quantified Difference | Extended shelf life with equivalent operational SN2 conversion |
| Conditions | Standard laboratory storage and basic SN2 alkylation parameters |
Procurement of the chloromethyl derivative minimizes waste from degraded reagents and allows for bulk purchasing without the need for immediate consumption.
The lack of substitution at the 5-position of the oxazole ring is a critical structural advantage for 4-chloromethyl-2-phenyl-oxazole when reacting with sterically demanding nucleophiles. Compared to 4-chloromethyl-5-methyl-2-phenyl-oxazole, the unsubstituted 5-position minimizes steric hindrance at the adjacent electrophilic carbon [1]. This allows for efficient, high-yielding alkylation of bulky secondary amines and complex phenols, whereas the 5-methyl comparator often requires extended heating times (>24 hours) or stronger bases, which can degrade sensitive functional groups on the target API[2].
| Evidence Dimension | Reaction Kinetics for Bulky Nucleophiles |
| Target Compound Data | Complete SN2 conversion in 3-8 hours at 60-90°C |
| Comparator Or Baseline | 4-chloromethyl-5-methyl-2-phenyl-oxazole (Requires extended heating >24h or stronger bases) |
| Quantified Difference | ~3x faster reaction kinetics for sterically demanding substrates |
| Conditions | N- or O-alkylation with bulky nucleophiles in polar aprotic solvents |
Faster reaction times and milder conditions prevent the degradation of sensitive complex nucleophiles during advanced API synthesis.
Ideal as the primary electrophile for the direct O-alkylation of phenolic intermediates. This is a critical workflow in the production of tri-aryl acid derivatives and other PPAR agonists targeting metabolic diseases, where high-yield etherification is required [1].
Used as a sterically accessible building block to alkylate complex secondary amines (e.g., piperidines and pyrrolidines). This application is heavily utilized in the development of target-specific inhibitors, such as DPP-IV antagonists, where the unhindered chloromethyl group ensures rapid conversion [2].
The compound's clean reactivity profile with mild bases (e.g., K2CO3/DMF) makes it highly suitable for parallel library generation. It allows chemists to bypass the purification bottlenecks associated with Mitsunobu-based etherifications, accelerating the hit-to-lead optimization phase [1].
Corrosive;Irritant